molecular formula C19H30BCl2NO2 B8243377 N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride

Cat. No.: B8243377
M. Wt: 386.2 g/mol
InChI Key: DBNOQYOUPAAZGC-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride is a boronate ester-containing compound with a cyclohexanamine moiety and a hydrochloride salt. Its molecular formula is C₁₉H₃₀BCl₂NO₂ (including the hydrochloride), yielding a molecular weight of ~385.7 g/mol. Key structural features include:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • A 3-chloro substituent on the benzyl ring, influencing electronic and steric properties.
  • A cyclohexanamine group linked via a benzyl bridge, enhancing lipophilicity compared to simpler amines.
  • A hydrochloride salt, improving aqueous solubility and stability.

This compound is likely used as a synthetic intermediate in pharmaceuticals or materials science, leveraging its boronate ester for functionalization .

Properties

IUPAC Name

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BClNO2.ClH/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15;/h10-12,15,22H,5-9,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNOQYOUPAAZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BCl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H21BClNO2\text{C}_{14}\text{H}_{21}\text{BCl}\text{N}\text{O}_2

It features a chlorinated benzyl moiety and a dioxaborolane group, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed various pharmacological properties. The following sections detail specific activities observed in studies.

1. Antinociceptive Activity

Recent studies have indicated that derivatives of this compound exhibit significant antinociceptive properties. For instance, related compounds have been shown to selectively activate the κ-opioid receptor (KOR), which plays a critical role in pain modulation.

  • Case Study : In a study evaluating KOR agonists, compounds structurally similar to this compound demonstrated potent antinociceptive effects in abdominal contraction tests. The effective concentration (K_i) for some derivatives was found to be as low as 1.9 nM .

2. Cytotoxicity and Carcinogenicity Assays

The compound's potential cytotoxic effects have been evaluated through various assays:

Assay TypeResult
Salmonella/microsome assayPositive activity observed
Bacterial fluctuation assayPositive activity observed
DNA repair assayPositive activity observed
Mouse lymphoma mutation assayNo significant activity

These results suggest that while the compound exhibits some cytotoxic potential, it may not be broadly carcinogenic .

3. Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by its structural components. Variations in the dioxaborolane group and substitution patterns on the benzyl ring have been shown to affect potency and selectivity for different receptors.

  • Key Findings : Modifications that enhance lipophilicity or alter electronic properties often lead to increased receptor binding affinity and improved pharmacological profiles .

Safety and Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. The following table summarizes relevant safety data:

ParameterFinding
Acute toxicityModerate; requires further investigation
Long-term exposureNot fully characterized
Environmental impactLimited data available

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanamine hydrochloride. Its molecular formula is C12H17BClNO2C_{12}H_{17}BClNO_2, with a molecular weight of approximately 253.54 g/mol. The structure features a chlorinated phenyl group attached to a cyclohexanamine moiety and a dioxaborolane substituent, which contributes to its unique reactivity and properties.

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride exhibit significant anticancer properties. For instance, derivatives of chlorinated anilines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in inflammatory pathways. In silico molecular docking studies suggest that it may effectively bind to targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory diseases . Further experimental validation could establish its role in therapeutic applications against conditions like asthma and arthritis.
  • Drug Design : The structural characteristics of this compound allow for modifications that can enhance its pharmacological profile. Researchers are exploring its use as a scaffold for designing new drugs targeting various biological pathways .

Materials Science Applications

  • Polymer Chemistry : The unique boron-containing dioxaborolane moiety makes this compound valuable in polymer synthesis. It can be utilized as a building block for creating polymeric materials with enhanced properties such as thermal stability and mechanical strength .
  • Nanomaterials : Its application extends to the development of nanomaterials where it can serve as a precursor for boron-doped carbon materials or as part of hybrid systems that integrate organic and inorganic components .

Environmental Applications

  • Environmental Remediation : Due to its chemical structure, this compound may be investigated for its ability to interact with pollutants or heavy metals in environmental matrices. Its boron content could facilitate the removal or stabilization of contaminants in soil or water systems .
  • Sensing Technologies : The compound's reactivity may also be harnessed in the development of sensors for detecting environmental toxins or biological markers through specific binding interactions .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated anticancer activity in vitro against various cancer cell lines.
Enzyme Inhibition Potential inhibitor of 5-lipoxygenase with implications for anti-inflammatory therapies.
Polymer Chemistry Utilized in synthesizing high-performance polymers with enhanced properties.
Environmental Remediation Investigated for its ability to bind heavy metals and pollutants in aqueous solutions.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several analogues, differing in substituent positions, functional groups, and salt forms:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (Hydrochloride) C₁₉H₃₀BCl₂NO₂ 385.7 3-Chloro, boronate ester, cyclohexanamine HCl -
N-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine C₁₉H₂₉BClNO₂ 349.7 Positional isomer (2-Chloro) , free amine (no HCl)
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide C₁₉H₂₂BNO₃ 323.2 Benzamide group (replaces cyclohexanamine), no chloro substituent
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₆H₂₃BClNO₃ 323.3 Propyl linker, amide group, 3-chloro substituent

Key Observations :

  • Positional isomerism (2- vs. 3-chloro) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .
  • Hydrochloride salt enhances water solubility compared to free amines (e.g., 349.7 g/mol analogue) .
  • Cyclohexanamine increases lipophilicity vs. benzamide or propyl-amide derivatives, affecting membrane permeability .

Divergences :

  • The 3-chloro substituent may require regioselective halogenation, unlike 2-chloro analogues .
  • Hydrochloride formation necessitates neutralization with HCl, absent in non-salt forms .
Physical Properties
  • Molecular Weight : Higher than analogues (e.g., 323.2–349.7 g/mol), reducing volatility but increasing crystallinity.
  • Purity : Commercial analogues (e.g., ) are typically 95% pure; the hydrochloride form may offer enhanced stability during storage .

Q & A

Q. What are the key synthetic strategies for preparing N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride?

The synthesis involves two primary steps:

  • Boronate Introduction : The chlorinated benzyl intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst (e.g., PdCl2_2(dppf)) and a base (KOAc) to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This method is adapted from meta-selective C−H borylation protocols for amine derivatives .
  • Amine Functionalization : The benzylboronate intermediate is coupled with cyclohexanamine via reductive amination or nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt. Similar amine-boronate syntheses are described for pyrene-appended boronic acids in sensor applications .

Q. How can researchers confirm the structural integrity of this compound?

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., cyclohexyl, benzyl, and boronate groups). 11B^{11}\text{B} NMR can confirm the presence of the dioxaborolane moiety (δ ~30 ppm for sp2^2-hybridized boron) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond lengths. For example, dichlorobenzamide derivatives with similar aryl-boronate groups have been structurally confirmed via this method .

Q. What solvents and conditions stabilize the boronate group during storage and reactions?

The pinacol boronate ester is stable in aprotic solvents (e.g., THF, DMF) under inert atmospheres. Avoid protic solvents (e.g., water, alcohols) and strong acids/bases to prevent hydrolysis or deborylation. Stability tests for analogous boronates show <5% degradation after 48 hours in anhydrous DMSO .

Advanced Research Questions

Q. How does the boronate group influence reactivity in cross-coupling reactions?

The dioxaborolane moiety enables Suzuki-Miyaura coupling with aryl/vinyl halides. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/water mixtures (3:1) at 80°C for 24 hours achieves >85% yield in biaryl couplings .
  • Competing Reactivity : The electron-withdrawing chlorine substituent on the benzyl group may reduce boronate electrophilicity, requiring optimized ligand-to-metal ratios (e.g., 1:1 Pd:dtbpy) .

Q. Can this compound serve as a boron delivery agent for boron neutron capture therapy (BNCT)?

While not directly tested, structurally related tetrachlorophthalimide-boronate hybrids show tumor-targeting potential due to their boron content (~10% by weight) and stability in physiological pH . To assess viability:

  • In Vitro Uptake : Use ICP-MS to quantify boron accumulation in cancer cell lines (e.g., HeLa).
  • Neutron Irradiation : Partner with nuclear facilities to test cytotoxicity post-neutron exposure.

Q. What computational tools predict interactions between this compound and biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to overexpressed receptors (e.g., EGFR) based on hydrophobic (boronate/cyclohexyl) and electrostatic (amine hydrochloride) interactions.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict charge distribution and reactive sites .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in boronate reactivity across studies?

  • Control Experiments : Compare reaction yields under identical conditions (e.g., Pd catalyst, solvent) to isolate variables. For example, Miyaura borylation protocols in and Suzuki coupling in may require distinct ligand systems.
  • Isotopic Labeling : Use 10B^{10}\text{B}-enriched reagents to track boronate degradation pathways via mass spectrometry .

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